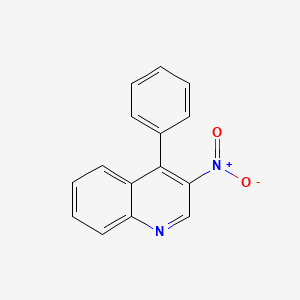
3-Nitro-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The presence of a nitro group and a phenyl group on the quinoline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-phenylquinoline typically involves multi-step reactions. One common method is the cyclization of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by the reduction of the nitro group to an amine. This is then followed by an acid-amine cross-coupling reaction .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods are well-established and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Nitro derivatives such as nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Nitro-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antimalarial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its inhibitory action against α-Amylase and α-Glucosidase involves binding to the active sites of these enzymes, thereby preventing the breakdown of starch into glucose . This mechanism is particularly relevant in the context of managing type II diabetes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-nitro-4-phenylquinoline: Similar structure with a methyl group at the 2-position.
4-Phenylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the phenyl group, affecting its overall reactivity and applications.
Uniqueness
3-Nitro-4-phenylquinoline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C15H10N2O2 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-nitro-4-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-10-16-13-9-5-4-8-12(13)15(14)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
FHYUYBWOALVRHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















